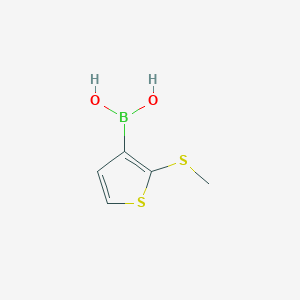

2-(Methylthio)thiophene-3-boronic acid

概要

説明

2-(Methylthio)thiophene-3-boronic acid is an organoboron compound that features a thiophene ring substituted with a methylthio group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)thiophene-3-boronic acid typically involves the borylation of 2-(Methylthio)thiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

化学反応の分析

Types of Reactions: 2-(Methylthio)thiophene-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH).

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-(Methylthio)thiophene-3-boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound acts as a boron-containing reagent that can couple with aryl halides to form biaryl compounds.

- Case Study: In a study examining the efficiency of various boronic acids in Suzuki coupling, this compound demonstrated significant reactivity with different aryl halides, yielding high product purity and yield (up to 90%) under optimized conditions .

Table 1: Performance of this compound in Suzuki Coupling

| Aryl Halide | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromobenzene | Pd(OAc)2, K2CO3, DMF | 85 | High selectivity observed |

| Iodobenzene | Pd(PPh3)4, NaOH, THF | 90 | Fast reaction time |

| Chlorobenzene | CuI, K3PO4, Water | 75 | Requires longer reaction time |

Material Science

Organic Electronics

The compound has been utilized in the development of organic electronic materials due to its unique electronic properties. It can be incorporated into conductive polymers and organic light-emitting diodes (OLEDs).

- Case Study: Research has shown that polymers containing this compound exhibit enhanced charge transport properties compared to traditional materials. These polymers have potential applications in flexible electronics and photovoltaic devices .

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit notable biological activities, including antitumor effects. The incorporation of the methylthio group in this compound enhances its interaction with biological targets.

- Case Study: A series of experiments demonstrated that compounds derived from this compound showed promising cytotoxic activity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific protein kinases involved in tumor growth .

Electrochemical Applications

Biosensors

The electrochemical properties of this compound make it suitable for use in biosensors, particularly for detecting biomolecules such as glucose and cancer markers.

作用機序

The mechanism of action of 2-(Methylthio)thiophene-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

類似化合物との比較

2-Thiopheneboronic acid: Lacks the methylthio group, making it less sterically hindered and potentially less reactive in certain coupling reactions.

3-Thiopheneboronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and coupling efficiency.

Uniqueness: 2-(Methylthio)thiophene-3-boronic acid is unique due to the presence of the methylthio group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate for synthesizing compounds with specific electronic and steric requirements .

生物活性

2-(Methylthio)thiophene-3-boronic acid (2-MTBA) is an organoboron compound recognized for its unique structural characteristics, combining a boronic acid functional group with a thiophene ring substituted with a methylthio group. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications and as a versatile building block in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₇BS₂, and its structure is defined by the presence of both thiophene and boronic acid functionalities. The methylthio group enhances its solubility and may influence its electronic properties, making it suitable for various synthetic applications.

Antibacterial Properties

Preliminary studies indicate that 2-MTBA exhibits antibacterial activity , particularly against resistant bacterial strains. Research suggests that thiophene derivatives can possess antimicrobial properties, which could lead to the development of new antibiotics or therapeutic agents. For instance, compounds structurally similar to 2-MTBA have shown effectiveness in inhibiting bacterial growth, highlighting the potential for this compound in medicinal chemistry.

While specific mechanisms of action for 2-MTBA remain largely uncharacterized, its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions suggests it may interact with biological targets through the formation of boronate complexes. These interactions are crucial for understanding how 2-MTBA can be utilized in synthetic pathways and its therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other boronic acid derivatives reveals unique properties that may enhance its biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylthiophene-2-boronic acid | Methyl group at position 3 on thiophene | Different regioselectivity in reactions |

| 2,5-Dimethylthiophene-3-boronic acid | Two methyl groups on thiophene | Enhanced solubility and reactivity |

| 2-(Chloromethyl)thiophene-3-boronic acid | Chloromethyl group instead of methylthio | Potential for different coupling partners |

The specific substitution pattern of 2-MTBA significantly influences its reactivity and biological activity compared to these similar compounds.

Study on Antiviral Activity

Recent research has explored the antiviral potential of thiophene derivatives, including those similar to 2-MTBA. In vitro studies demonstrated that certain thiophenes exhibited antiviral activity against the Ebola virus (EBOV), suggesting that modifications to the thiophene structure can impact biological efficacy. For example, specific substitutions were found to enhance activity against viral entry mechanisms .

In Vitro Drug-like Profile

A study assessing the drug-like properties of related thiophenes highlighted their metabolic stability and potential cardiotoxicity. These investigations are critical for evaluating the viability of compounds like 2-MTBA as therapeutic agents. Parameters such as half-life and intrinsic clearance were measured, indicating promising profiles for further development .

特性

IUPAC Name |

(2-methylsulfanylthiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S2/c1-9-5-4(6(7)8)2-3-10-5/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGPMWXARXDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262798 | |

| Record name | Boronic acid, B-[2-(methylthio)-3-thienyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-35-0 | |

| Record name | Boronic acid, B-[2-(methylthio)-3-thienyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(methylthio)-3-thienyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。